4-(2-Aminoethyl)cyclohexanecarboxylic acid
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Overview
Description
4-(2-Aminoethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexanecarboxylic acid, where an aminoethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
In industrial settings, the production of 4-(2-Aminoethyl)cyclohexanecarboxylic acid may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-(2-Aminoethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of 4-(2-Aminoethyl)cyclohexanecarboxylic acid.
Tranexamic acid: A similar compound with a different substitution pattern on the cyclohexane ring.
Cyclohexanecarboxylic acid, 4-(2-aminoethyl)-, methyl ester: A methyl ester derivative of the compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-(2-aminoethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-6,10H2,(H,11,12) |
InChI Key |
HFTGWHYUKOUNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN)C(=O)O |
Origin of Product |
United States |
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